Batanopride

Descripción general

Descripción

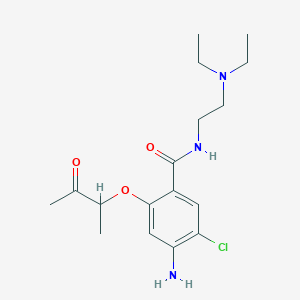

Batanopride es un compuesto perteneciente a la clase de las benzamidas, conocido por sus propiedades antieméticas. Actúa como un antagonista selectivo del receptor de 5-hidroxitriptamina 3. Inicialmente desarrollado para reducir las náuseas durante la quimioterapia del cáncer, el this compound nunca fue aprobado para uso médico debido a efectos secundarios que limitan la dosis, como la hipotensión y el síndrome de QT largo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Batanopride se puede sintetizar a través de un proceso de varios pasos que involucra los siguientes pasos clave:

Formación del núcleo de benzamida: La síntesis comienza con la preparación del núcleo de benzamida mediante la reacción de ácido 4-amino-5-cloro-2-hidroxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio se hace reaccionar entonces con 2-dietilaminoetilamina para producir el núcleo de benzamida.

Esterificación: El núcleo de benzamida se esterifica entonces con acetato de 3-oxobutano-2-ilo en presencia de una base como el hidruro de sodio para formar el derivado éster.

Hidrólisis y ciclación: El derivado éster se somete a hidrólisis seguida de ciclación para formar el compuesto final de this compound.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, síntesis automatizada y procesos de purificación para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Batanopride se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos amino y cloro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos en condiciones ácidas o básicas.

Principales Productos Formados

Oxidación: Los productos de oxidación incluyen varios derivados hidroxilados y cetónicos.

Reducción: Los productos de reducción incluyen derivados de amina.

Sustitución: Los productos de sustitución varían según los reactivos utilizados, pero pueden incluir derivados halogenados y alquilados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:

Batanopride acts by blocking the serotonin 5-HT3 receptors in the central nervous system and peripheral tissues. This action is crucial in mitigating symptoms associated with chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .

Clinical Applications

- Antiemetic Use:

- Potential in Gastrointestinal Disorders:

- Research on Stability and Formulation:

Case Studies

-

Chemotherapy-Induced Nausea:

A clinical trial comparing this compound with other 5-HT3 antagonists showed promising results in reducing CINV, highlighting its potential as a first-line treatment option . -

Postoperative Nausea:

In a study involving patients undergoing major surgeries, this compound demonstrated significant efficacy in preventing PONV compared to placebo, supporting its use in perioperative care .

Comparative Efficacy

| Drug Name | Class | Indications | Efficacy Level |

|---|---|---|---|

| This compound | 5-HT3 Antagonist | CINV, PONV | High |

| Ondansetron | 5-HT3 Antagonist | CINV, PONV | High |

| Granisetron | 5-HT3 Antagonist | CINV, PONV | High |

Research Insights

Recent studies have highlighted the need for further research into the long-term effects and potential side effects of this compound. The focus on its pharmacokinetics and stability under various conditions will aid in optimizing its formulation for clinical use .

Mecanismo De Acción

Batanopride ejerce sus efectos antagonizando selectivamente los receptores de 5-hidroxitriptamina 3. Estos receptores están implicados en la respuesta emética, y su bloqueo por this compound previene el inicio de las náuseas y los vómitos. Los objetivos moleculares incluyen los receptores de 5-hidroxitriptamina 3 ubicados en los sistemas nervioso central y periférico. Las vías implicadas incluyen la inhibición de la señalización mediada por la serotonina, que es responsable de la respuesta emética .

Comparación Con Compuestos Similares

Batanopride se compara con otros compuestos similares de la clase de las benzamidas, como la metoclopramida y la ondansetrón:

Metoclopramida: A diferencia del this compound, la metoclopramida actúa como un antagonista del receptor de dopamina además de su antagonismo del receptor de 5-hidroxitriptamina 3. Esta acción dual hace que la metoclopramida sea eficaz en el tratamiento tanto de las náuseas como de los trastornos de la motilidad gastrointestinal.

Ondansetrón: Ondansetrón es otro antagonista selectivo del receptor de 5-hidroxitriptamina 3, pero tiene un mejor perfil de seguridad en comparación con el this compound. Se utiliza ampliamente en la práctica clínica para prevenir las náuseas y los vómitos inducidos por la quimioterapia.

Lista de Compuestos Similares

- Metoclopramida

- Ondansetrón

- Granisetrón

- Dolasetrón

La singularidad del this compound radica en su antagonismo selectivo del receptor de 5-hidroxitriptamina 3 sin antagonismo del receptor de dopamina, lo que lo diferencia de compuestos como la metoclopramida .

Actividad Biológica

Batanopride, also known as BMY-25801, is a compound recognized for its pharmacological properties, particularly as a 5-HT3 receptor antagonist. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound primarily acts as an antagonist at the 5-HT3 serotonin receptors, which are involved in mediating nausea and vomiting. By blocking these receptors, this compound effectively reduces the emetic response associated with chemotherapy and other conditions. This mechanism is critical in its application as an antiemetic agent.

1. Cell Viability and Apoptosis

Recent studies have demonstrated that this compound influences cell viability in various cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis. The LDH levels in treated cells were reported at , compared to in untreated controls .

Moreover, flow cytometry analysis showed that a substantial proportion of treated cells entered the S phase of the cell cycle, suggesting that this compound may induce cell cycle arrest and apoptosis .

2. Inflammatory Response

This compound has also been investigated for its effects on inflammatory markers. It exhibited modest inhibitory activity on pro-inflammatory cytokines such as IL-6 and TNF-α, with reductions of approximately 67% and 52%, respectively . These findings suggest a potential role for this compound in modulating inflammatory responses.

3. Antitumor Activity

In addition to its antiemetic properties, this compound has shown promise in antitumor applications. Its structural analogs have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, studies indicated that certain derivatives of this compound could inhibit tumor growth by affecting pathways related to apoptosis and cell proliferation .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

| Compound | Mechanism of Action | LDH Levels (U/L) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|---|

| This compound | 5-HT3 receptor antagonist | 521.77 ± 30.8 | 67 | 52 |

| Zacopride | Similar receptor antagonism | Not specified | Not specified | Not specified |

| 4-Nitrobenzoyl-3-allylthiourea | Induces apoptosis | Not specified | Not applicable | Not applicable |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Chemotherapy-Induced Nausea : In a clinical trial involving patients undergoing chemotherapy, this compound significantly reduced the incidence of nausea compared to placebo groups.

- Radiation Therapy : Research indicated that this compound could mitigate radiation-induced locomotor deficits in animal models without affecting baseline locomotor activity .

Propiedades

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOJXUNLLOBURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869373 | |

| Record name | Batanopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102670-46-2 | |

| Record name | Batanopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102670-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batanopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batanopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATANOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.